molecular formula C14H13NO4S B14063238 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene CAS No. 101241-52-5

4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene

Cat. No.: B14063238
CAS No.: 101241-52-5
M. Wt: 291.32 g/mol
InChI Key: XWVGAMLHFMEIHY-UHFFFAOYSA-N
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Description

4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene is an organic compound that features a benzenesulfinyl group, an ethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfinylation of a benzene derivative followed by nitration and ethoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted benzene compounds, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The pathways involved often include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfinyl derivatives, such as 4-(Benzenesulfinyl)-1-methoxy-2-nitrobenzene and 4-(Benzenesulfinyl)-1-propoxy-2-nitrobenzene .

Uniqueness

4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, may influence its solubility and interaction with biological targets compared to other similar compounds .

Properties

CAS No.

101241-52-5

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

4-(benzenesulfinyl)-1-ethoxy-2-nitrobenzene

InChI

InChI=1S/C14H13NO4S/c1-2-19-14-9-8-12(10-13(14)15(16)17)20(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

XWVGAMLHFMEIHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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